molecular formula C18H14N2O3 B5737261 4-[(3-ACETYLANILINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE

4-[(3-ACETYLANILINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE

Cat. No.: B5737261
M. Wt: 306.3 g/mol
InChI Key: JVHCVRKWRULISP-UHFFFAOYSA-N
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Description

4-[(3-Acetylanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that features an oxazolone ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an oxazolone ring and an aniline derivative in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-acetylanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 3-acetylaniline with a suitable oxazolone precursor. One common method involves the reaction of 3-acetylaniline with 2-phenyl-4H-oxazol-5-one under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Acetylanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or oxazolone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxazolone derivatives with oxidized aniline moiety.

    Reduction: Formation of reduced oxazolone derivatives.

    Substitution: Formation of substituted oxazolone derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[(3-acetylanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Aminoanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
  • 4-[(3-Methoxyanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
  • 4-[(3-Nitroanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Uniqueness

4-[(3-Acetylanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of the acetyl group on the aniline moiety, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of more complex molecules.

Properties

IUPAC Name

1-[3-[(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)19-11-16-18(22)23-17(20-16)13-6-3-2-4-7-13/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCVRKWRULISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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